An In-depth Technical Guide to the Chemical Properties of 4,5-Dibromo-1H-indazole
An In-depth Technical Guide to the Chemical Properties of 4,5-Dibromo-1H-indazole
Abstract: This technical guide provides a comprehensive examination of the chemical properties, synthesis, and reactivity of 4,5-Dibromo-1H-indazole, a halogenated heterocyclic compound of significant interest to the pharmaceutical and materials science sectors. While direct experimental literature on this specific isomer is limited, this document synthesizes data from closely related analogues and foundational chemical principles to offer expert-driven insights into its behavior and utility. We present predicted physicochemical properties, a plausible synthetic pathway, an analysis of its reactivity in cross-coupling reactions, and its potential as a versatile scaffold in drug discovery. This guide is intended for researchers, medicinal chemists, and process development scientists seeking to leverage the unique characteristics of poly-halogenated indazoles.
Introduction
The indazole nucleus, a bicyclic system composed of fused benzene and pyrazole rings, is a well-established "privileged scaffold" in medicinal chemistry.[1] Its derivatives exhibit a vast spectrum of pharmacological activities, including potent kinase inhibition, making them central to the development of targeted cancer therapies.[1][2] Halogenated indazoles, in particular, serve as exceptionally versatile building blocks, where the halogen atoms act as synthetic handles for diversification through modern cross-coupling methodologies.[3]
This guide focuses on the specific isomer 4,5-Dibromo-1H-indazole. The strategic placement of two bromine atoms on the benzene ring offers a unique opportunity for sequential and regioselective functionalization, enabling the exploration of novel chemical space in drug discovery programs. Due to the scarcity of dedicated literature for this precise compound, this document provides a predictive and comparative analysis based on the known chemistry of mono- and di-substituted indazoles to empower researchers with a solid foundational understanding.
Core Molecular Properties
4,5-Dibromo-1H-indazole possesses a molecular structure primed for synthetic elaboration. Its fundamental properties, compiled from supplier data and computational predictions based on analogues, are summarized below.[2][4]
Structural and Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₇H₄Br₂N₂ | [4] |
| Molecular Weight | 275.93 g/mol | [2][4] |
| CAS Number | 1351668-28-4 | [4] |
| IUPAC Name | 4,5-Dibromo-1H-indazole | N/A |
| Appearance | Predicted to be a solid (e.g., off-white to tan powder) | [1] |
| Boiling Point | ~384.6°C (Predicted for 4,6-dibromo isomer) | [2] |
| Storage | Store at room temperature or 2-8°C, dry and sealed | [2] |
Molecular Structure Diagram
The chemical structure of 4,5-Dibromo-1H-indazole is depicted below, illustrating the numbering convention of the bicyclic system.
Caption: Proposed synthetic workflow for 4,5-Dibromo-1H-indazole.
Step-by-Step Experimental Protocol (Hypothetical)
This protocol is a predictive methodology based on similar transformations. [5]Researchers should perform small-scale trials to optimize conditions.
Step 1: Acetylation of 3,4-Dibromo-2-methylaniline
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In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,4-Dibromo-2-methylaniline (1.0 eq) in glacial acetic acid.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise, maintaining the temperature below 10°C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Pour the reaction mixture into ice water to precipitate the product.
-
Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum to yield N-Acetyl-3,4-dibromo-2-methylaniline.
Step 2: Diazotization and Cyclization
-
Suspend the acetylated intermediate (1.0 eq) in a mixture of glacial acetic acid and propionic acid.
-
Cool the suspension to 0-5°C.
-
Add a solution of sodium nitrite (NaNO₂) (1.2 eq) in concentrated sulfuric acid dropwise, keeping the internal temperature below 5°C.
-
Stir the resulting solution at 0-5°C for 1 hour.
-
Allow the reaction to warm to room temperature and stir for an additional 12-18 hours.
-
Carefully pour the mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford 4,5-Dibromo-1H-indazole.
Chemical Reactivity and Synthetic Utility
The primary value of 4,5-Dibromo-1H-indazole lies in the differential reactivity of its two bromine atoms, which serve as versatile handles for palladium-catalyzed cross-coupling reactions. This allows for the construction of complex molecular architectures. [6][7]
Reactivity in Cross-Coupling Reactions
The C-Br bonds at positions 4 and 5 are expected to be susceptible to standard cross-coupling conditions, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions. [3][7]The relative reactivity of the C4-Br versus the C5-Br bond is a key consideration for selective functionalization.
-
Electronic Effects: The electron-donating character of the pyrazole ring influences the electron density of the fused benzene ring.
-
Steric Hindrance: The C4 position is ortho to the fused ring system, potentially making it more sterically hindered than the C5 position. This steric hindrance could allow for selective reaction at the C5 position under carefully controlled conditions (e.g., using bulky phosphine ligands).
A computational study on 4-sulfonamido-1H-indazoles indicated that the C7 position was highly reactive towards bromination, suggesting that positions adjacent to the pyrazole moiety are electronically activated. [6]By analogy, the C4-Br bond in 4,5-Dibromo-1H-indazole may exhibit different reactivity compared to the C5-Br bond, enabling regioselective chemistry.
Caption: Cross-coupling potential of 4,5-Dibromo-1H-indazole.
Representative Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for a mono-arylation, which could be adapted for 4,5-Dibromo-1H-indazole. [6][8]
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To an oven-dried Schlenk flask, add 4,5-Dibromo-1H-indazole (1.0 eq), the desired arylboronic acid (1.1 eq), and a base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 eq).
-
Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol %) and the appropriate ligand if required.
-
Add a degassed solvent system, typically a mixture like 1,4-dioxane and water. [8]5. Heat the reaction mixture to 80-100°C and stir for 4-24 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the residue via column chromatography to isolate the arylated indazole product.
Applications in Drug Discovery
The indazole scaffold is a cornerstone in the design of kinase inhibitors. [1]4,5-Dibromo-1H-indazole provides a platform for generating diverse libraries of compounds for screening against various biological targets. The two bromine atoms allow for the introduction of different functionalities to probe specific pockets within an enzyme's active site, optimizing potency and selectivity.
Caption: Use of 4,5-Dibromo-1H-indazole in a drug discovery workflow.
Safety and Handling
No specific safety data sheet (SDS) exists for 4,5-Dibromo-1H-indazole. However, data from mono-bromo-indazoles and general halogenated aromatic compounds can be used to infer its hazard profile. [9][10][11]
GHS Hazard Classification (Predicted)
The following classifications are predicted based on data for 4-bromo- and 5-bromo-1H-indazole. [9][10]
| Hazard Class | GHS Classification | Signal Word |
|---|---|---|
| Acute Toxicity, Oral | Category 3 or 4 (H301/H302) | Danger / Warning |
| Skin Corrosion/Irritation | Category 2 (H315) | Warning |
| Serious Eye Damage/Irritation | Category 2A or 1 (H319/H318) | Warning / Danger |
| Specific Target Organ Toxicity | Category 3 (Respiratory Irritation, H335) | Warning |
Handling and Storage Recommendations
-
Personal Protective Equipment (PPE): Wear nitrile gloves, chemical safety goggles, and a laboratory coat. [11][12]* Ventilation: Handle only in a certified chemical fume hood to avoid inhalation of dust or vapors. [13]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents. [2][12]* Spill & Disposal: In case of a spill, sweep up the solid material, avoiding dust generation, and place it in a suitable container for chemical waste disposal. [12]Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
4,5-Dibromo-1H-indazole is a high-potential, yet under-documented, chemical building block. Based on the established chemistry of its analogues, it can be concluded that this compound is a versatile substrate for synthetic diversification, particularly through palladium-catalyzed cross-coupling reactions. The potential for regioselective functionalization at the C4 and C5 positions makes it an attractive scaffold for constructing complex molecules for pharmaceutical and materials science applications. This guide provides a foundational framework of its predicted properties, synthesis, and reactivity to support and accelerate future research endeavors with this promising intermediate.
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